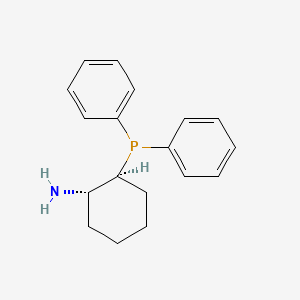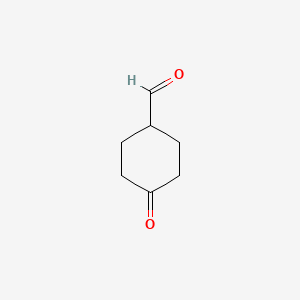
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Übersicht
Beschreibung
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a cyclopropane derivative featuring an ethyl ester group and a hydroxymethyl group attached to the cyclopropane ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research explores its use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H12O3 . .
Mode of Action
It is known to act as a ligand in Suzuki coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
As a ligand in Suzuki coupling reactions , it may play a role in various biochemical processes involving the formation of carbon-carbon bonds.
Pharmacokinetics
Its water solubility is reported to be very high , which could potentially influence its bioavailability.
Result of Action
As a ligand in Suzuki coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Action Environment
It is known to be incompatible with acids, bases, and oxidizing agents , which suggests that its activity may be influenced by the pH and redox conditions of its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through the reduction of diethyl cyclopropane-1,1’-dicarboxylate using lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran. The reaction is typically carried out at room temperature (23°C) with a 1M solution of the reducing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Conversion to ethyl 1-(carboxymethyl)cyclopropanecarboxylate.
Reduction: Formation of ethyl 1-(hydroxymethyl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-(hydroxymethyl)cyclopropanecarboxylate
- Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid derivatives
Comparison: this compound is unique due to the presence of both an ethyl ester and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The hydroxymethyl group provides a site for further functionalization, while the ethyl ester group influences the compound’s solubility and stability .
Eigenschaften
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILVKQSHRJIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498796 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-68-5 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


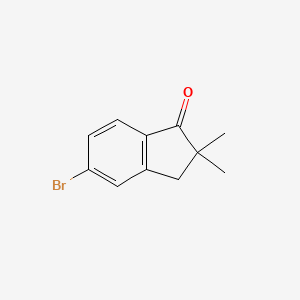
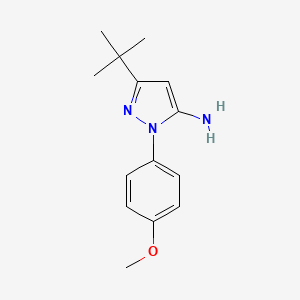
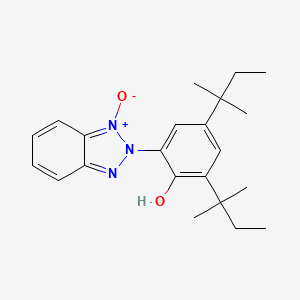

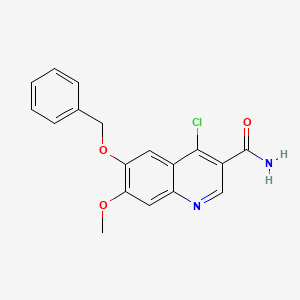

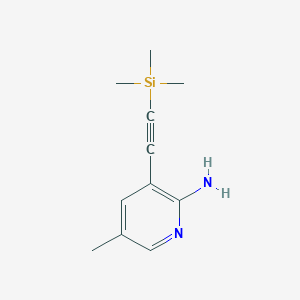
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
